

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4,5-dimethoxybenzonitrile

Cat. No.: B182473

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Abstract

2-Amino-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its unique arrangement of an amino, two methoxy, and a nitrile group on a benzene core makes it a versatile and valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly quinazolines, which are prominent in numerous pharmaceutical agents. This technical guide provides a comprehensive overview of **2-Amino-4,5-dimethoxybenzonitrile**, consolidating its core physicochemical properties, a detailed and validated synthetic protocol, in-depth spectroscopic analysis, and a discussion of its chemical reactivity and applications in drug discovery. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of this key building block.

Molecular Profile and Physicochemical Properties

2-Amino-4,5-dimethoxybenzonitrile, also known as 6-aminoveratronitrile, is a crystalline solid whose structure is foundational to its utility. The molecule features an electron-rich aromatic system due to the electron-donating effects of the amino and methoxy groups, which significantly influences its reactivity. The ortho-positioning of the amino and nitrile functionalities is the critical structural feature that enables its facile cyclization into fused heterocyclic systems.



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Caption: Workflow for the Synthesis of **2-Amino-4,5-dimethoxybenzonitrile**.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

Table 3: Key Spectroscopic Data

Technique	Wavenumber (cm ⁻¹) / Chemical Shift (ppm) / m/z	Assignment & Rationale
Infrared (IR)	~3450-3300 (doublet)	N-H stretch of the primary amine (-NH₂). The doublet is characteristic of the symmetric and asymmetric stretching modes. [1]
	~2230-2210	C≡N stretch of the nitrile group. This is a strong, sharp absorption in a relatively clean region of the spectrum. [1]
	~1250-1000	C-O-C stretch of the aryl-alkyl ether (methoxy) groups.
¹ H NMR	δ 6.86 (s, 1H)	Aromatic H. Singlet due to no adjacent protons.
	δ 6.41 (s, 1H)	Aromatic H. Singlet due to no adjacent protons.
	δ 4.32 (br s, 2H)	-NH ₂ protons. Broad singlet due to quadrupole broadening and potential exchange.
	δ 3.73 (s, 3H)	-OCH ₃ protons.
	δ 3.64 (s, 3H)	-OCH ₃ protons.
¹³ C NMR	δ 154.33, 148.12, 140.33	Aromatic carbons attached to O, N, and CN (quaternary).
	δ 113.96, 92.08	Aromatic carbons attached to H (CH).
	δ 83.67	Quaternary aromatic carbon (position of nitrile attachment).
	δ 56.87, 55.55	-OCH ₃ carbons.

Technique	Wavenumber (cm ⁻¹) / Chemical Shift (ppm) / m/z	Assignment & Rationale
Mass Spec (MS)	m/z 178 (M+)	Molecular ion peak, confirming the molecular weight.

| | m/z 163 (M+ -15) | Loss of a methyl group (-CH₃) from a methoxy substituent. |

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

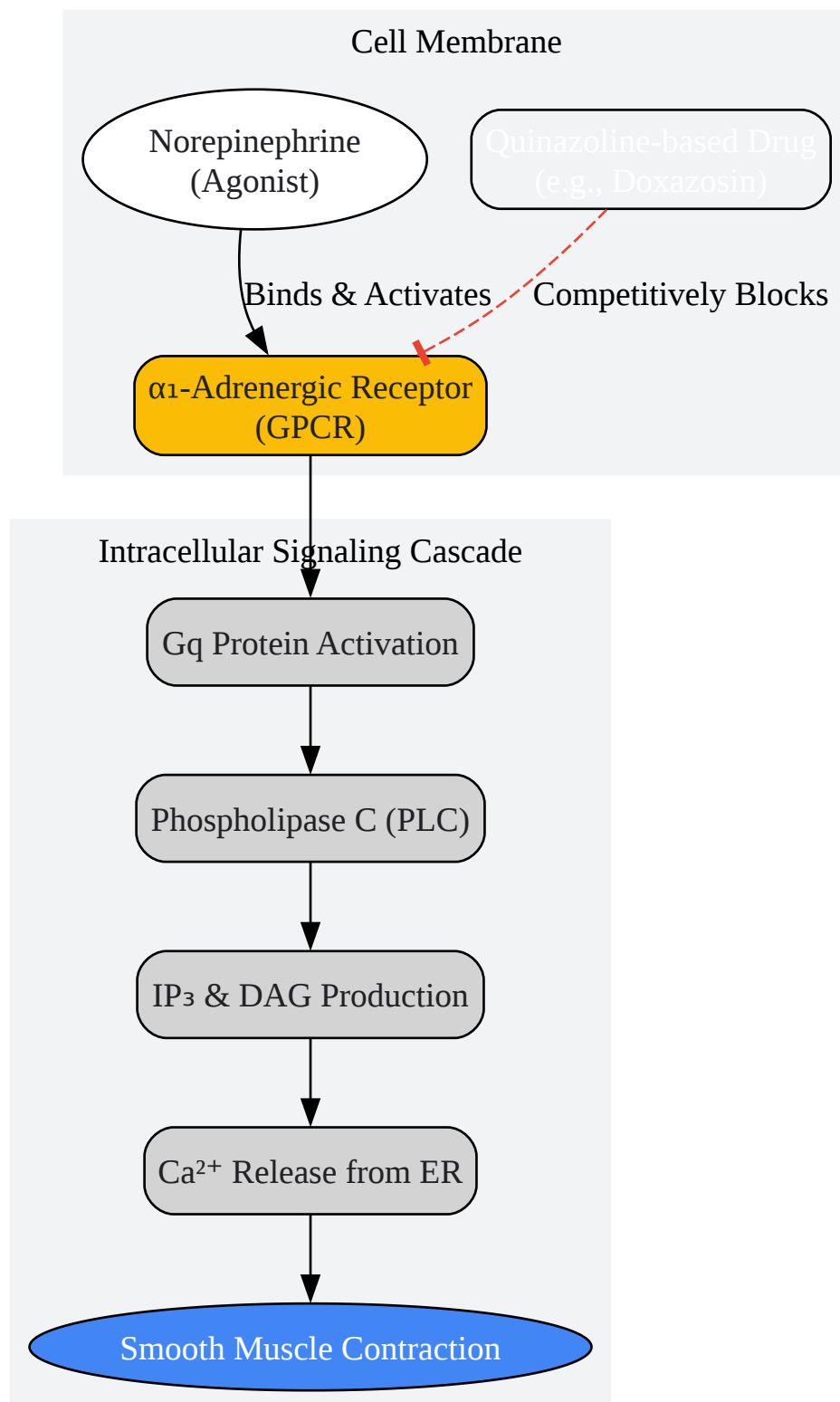
The synthetic value of **2-Amino-4,5-dimethoxybenzonitrile** is rooted in the reactivity of its functional groups:

- Amino Group (-NH₂):** Acts as a potent nucleophile and a directing group in electrophilic aromatic substitution. It is the primary site for reactions leading to heterocycle formation.
- Nitrile Group (-C≡N):** Can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering further avenues for molecular elaboration.
- Aromatic Ring:** The electron-donating methoxy and amino groups activate the ring, though the positions for further substitution are sterically hindered.

Core Application: Precursor to Quinazoline Scaffolds

The most prominent application of this compound is in the synthesis of the quinazoline ring system. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology (e.g., tyrosine kinase inhibitors) and cardiovascular medicine. [2]The ortho-amino-nitrile arrangement allows for a [4+2] annulation reaction, where the two nitrogen atoms of the final pyrimidine ring are derived from the amino group and an external reagent, respectively. [3] A key example of its utility is as a starting material for the synthesis of the quinazoline core found in drugs like Doxazosin, an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. [4]The

synthesis involves the construction of the 4-amino-6,7-dimethoxyquinazoline nucleus, for which **2-Amino-4,5-dimethoxybenzonitrile** is a logical and efficient precursor.



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Caption: Targeted pathway for quinazoline-based α_1 -blockers.

Safety and Handling

2-Amino-4,5-dimethoxybenzonitrile must be handled with appropriate care, consistent with good laboratory practice.

Table 4: GHS Hazard Information

Category	Code	Statement
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed.
	H312	Harmful in contact with skin.
	H319	Causes serious eye irritation.
	H332	Harmful if inhaled.
Precautionary Statements	P261	Avoid breathing dust. [5]
	P280	Wear protective gloves/protective clothing/eye protection. [5]
	P302+P352	IF ON SKIN: Wash with plenty of water. [5]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Handling:

- Use in a well-ventilated area or fume hood.

- Avoid dust formation and inhalation.
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. First Aid:
- Inhalation: Move the person to fresh air.
- Skin Contact: Immediately wash the affected area with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

2-Amino-4,5-dimethoxybenzonitrile is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its straightforward, high-yield synthesis and the strategic placement of its functional groups make it an ideal starting point for the construction of complex, biologically active molecules. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this compound, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

- Chemcasts. (n.d.). **2-Amino-4,5-dimethoxybenzonitrile** Properties vs Pressure.
- Chemcasts. (n.d.). Thermophysical Properties of **2-Amino-4,5-dimethoxybenzonitrile**.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Grinev, I. V., et al. (2024). Quinazolines [a]-Annulated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
- MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.

- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- ResearchGate. (2001). Synthesis of a New Doxazosin-Related Compound.
- Google Patents. (2014). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Doxazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. echemi.com [echemi.com]
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